molecular formula C24H29N3O5 B12752490 N,N-Diethyl-alpha-methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetamide CAS No. 83408-97-3

N,N-Diethyl-alpha-methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetamide

Cat. No.: B12752490
CAS No.: 83408-97-3
M. Wt: 439.5 g/mol
InChI Key: IZEFYFMETPHBOX-UHFFFAOYSA-N
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Description

“N,N-Diethyl-alpha-methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetamide” is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-alpha-methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetamide typically involves multi-step organic reactions. The starting materials might include 3,4,5-trimethoxybenzaldehyde, diethylamine, and other reagents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions could convert the carbonyl group to an alcohol.

    Substitution: Various substitution reactions can occur on the aromatic ring or the quinazoline core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products depend on the type of reaction. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and material science.

Biology

In biological research, it may be investigated for its interactions with enzymes and receptors.

Medicine

Potential therapeutic applications include anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

The compound might be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Other quinazoline derivatives with similar structures.

    Phenylacetamides: Compounds with a phenylacetamide moiety.

Uniqueness

The unique combination of the quinazoline core with the trimethoxyphenyl group and the diethylamino substituent may confer specific biological activities and chemical properties that distinguish it from other compounds.

Properties

CAS No.

83408-97-3

Molecular Formula

C24H29N3O5

Molecular Weight

439.5 g/mol

IUPAC Name

N,N-diethyl-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3-yl]propanamide

InChI

InChI=1S/C24H29N3O5/c1-7-26(8-2)23(28)15(3)27-22(25-18-12-10-9-11-17(18)24(27)29)16-13-19(30-4)21(32-6)20(14-16)31-5/h9-15H,7-8H2,1-6H3

InChI Key

IZEFYFMETPHBOX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(C)N1C(=NC2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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